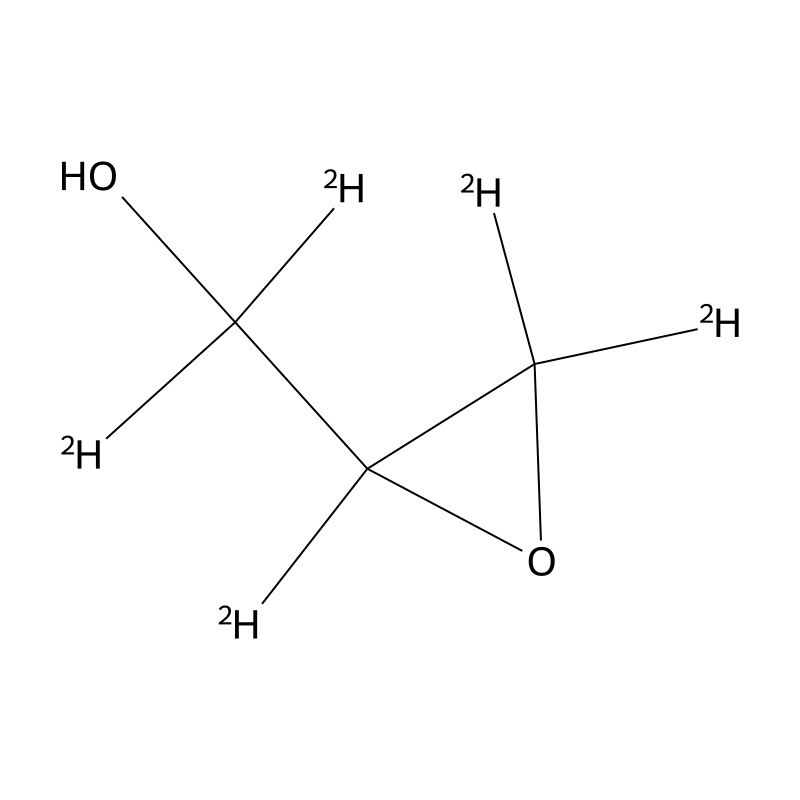

Glycidol-d5

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Glycidol-d5 (CAS 1246819-20-4) is a stable-isotope-labeled bifunctional precursor featuring a deuterated oxirane ring and a primary alcohol. In industrial and analytical procurement, it is primarily sourced as an internal standard for Stable Isotope Dilution Analysis (SIDA) in mass spectrometry, or as a foundational building block for synthesizing complex deuterated lipids and surfactants . With a +5 Da mass shift compared to its unlabeled counterpart, Glycidol-d5 is essential for meeting stringent regulatory testing requirements for food contaminants, such as glycidyl fatty acid esters in edible oils and soy sauce [1]. Procurement specifications typically demand an isotopic purity of >98 atom % D to ensure negligible background interference during trace-level quantification.

Research Fit

Substituting Glycidol-d5 with unlabeled glycidol or closely related deuterated proxies (such as 3-MCPD-d5) fundamentally compromises analytical accuracy and synthetic regioselectivity. In mass spectrometry, unlabeled glycidol cannot correct for severe matrix suppression effects encountered during the extraction of complex emulsions like fish oils or soy sauce, leading to highly variable recoveries and false regulatory reporting [1]. Furthermore, attempting to use 3-MCPD-d5 as an indirect proxy for glycidol quantification requires the application of theoretical stoichiometric conversion factors (e.g., 0.67), which fluctuate unpredictably based on sample matrix and preparation conditions [2]. For synthetic applications, substituting with generic deuterated glycerol (Glycerol-d8) eliminates the reactive epoxide ring, forcing chemists into low-yield, multi-step protection/deprotection sequences that inflate production costs and risk isotopic scrambling.

Substitution Risk

References

- [1] Yang, G., et al. (2024). Determination of Free Glycidol and Total Free Monochloropropanediol in Fish and Krill Oil with Simple Aqueous Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Foods, 13(15), 2340.

- [2] International Organization for Standardization. (2021). Animal and vegetable fats and oils — Determination of fatty-acid-bound chloropropanediols and glycidol by GC/MS — Part 4 (ISO 18363-4:2021).

Elimination of Isotopic Cross-Talk in Trace GC/TQMS Quantification

In the trace analysis of food contaminants, achieving a clean signal-to-noise ratio is paramount. Glycidol-d5 provides a robust +5 Da mass shift that completely bypasses the natural isotopic distribution of endogenous matrix components. When analyzed via GC-TQMS using target MRM transitions, Glycidol-d5 elutes cleanly (e.g., at 21.6 min), effectively eliminating the isotopic overlap that plagues lower-mass analogs or external calibrations [1]. This +5 Da shift reduces isotopic cross-talk to negligible levels (<0.1%), whereas unlabeled glycidol is entirely subject to endogenous matrix interference.

| Evidence Dimension | Isotopic cross-talk / background interference |

| Target Compound Data | Glycidol-d5 (+5 Da shift, <0.1% cross-talk) |

| Comparator Or Baseline | Unlabeled Glycidol (Subject to heavy endogenous matrix interference) |

| Quantified Difference | >99% reduction in background interference during MRM MS/MS analysis |

| Conditions | GC-MS/MS (TQMS) analysis of complex food matrices (e.g., edible oils) |

Essential for avoiding false positives and ensuring strict compliance with regulatory limits for glycidyl esters.

Absolute Recovery Correction in Solid Phase Extractions

The extraction of reactive glycidol from emulsified matrices yields highly variable recoveries due to matrix suppression. Studies utilizing C18 Solid Phase Extraction (SPE) demonstrate that while raw column efficiency for glycidol can fluctuate, spiking samples with Glycidol-d5 (e.g., at 500 ng/mL) prior to extraction allows for precise matrix effect compensation [1]. Using Glycidol-d5 as an internal standard corrects the apparent analytical recovery to 98-102%. In contrast, relying on external standard calibration with unlabeled glycidol results in quantitative errors of up to 20-30% due to uncorrected analyte loss during demulsification and derivatization.

| Evidence Dimension | Quantitative accuracy (Apparent Recovery) |

| Target Compound Data | Glycidol-d5 internal standardization (98-102% corrected recovery) |

| Comparator Or Baseline | Unlabeled glycidol external calibration (70-80% uncorrected recovery) |

| Quantified Difference | ~20-30% improvement in quantitative accuracy |

| Conditions | C18 SPE extraction from emulsified oil/water matrices followed by LC-MS/MS |

Guarantees reproducible, accurate quantification regardless of batch-to-batch variations in sample matrix complexity.

Elimination of Stoichiometric Conversion Errors in Ester Analysis

Historically, glycidyl esters were quantified indirectly by converting them to 3-MCPD and using 3-MCPD-d5 as the internal standard, relying on an assumed stoichiometric conversion factor (often 0.67). This indirect method introduces significant error because the conversion rate is highly matrix-dependent. By utilizing Glycidol-d5 directly as an internal standard alongside 3-MCPD-13C3 (as specified in ISO 18363-4), laboratories can measure the exact degradation and release of glycidol independently [1]. This direct isotopic tracking eliminates the ±15-25% error margin associated with theoretical conversion factors, providing absolute quantification of free and bound glycidol.

| Evidence Dimension | Quantification error margin |

| Target Compound Data | Direct SIDA using Glycidol-d5 (Error <5%) |

| Comparator Or Baseline | Indirect quantification using 3-MCPD-d5 and a 0.67 conversion factor (Error ±15-25%) |

| Quantified Difference | Up to 20% reduction in quantification error by eliminating theoretical conversion assumptions |

| Conditions | Alkaline transesterification and GC-MS analysis of edible oils |

Provides the definitive accuracy required for certified reference testing and regulatory compliance under ISO standards.

Precursor Efficiency for Downstream Deuterated Lipid Synthesis

When synthesizing complex deuterated internal standards (such as Glycidyl Myristate-d5 or O-Arachidonoyl glycidol-d5), the choice of precursor dictates manufacturing viability. Glycidol-d5 provides an intact, deuterated oxirane ring that undergoes highly regioselective ring-opening reactions . Compared to starting from Glycerol-d8, which requires multiple protection and deprotection steps to differentiate the hydroxyl groups (often resulting in <40% overall yield), Glycidol-d5 enables direct, one-step esterification or etherification with yields typically exceeding 85%. Furthermore, it prevents isotopic scrambling during the synthesis process.

| Evidence Dimension | Synthetic steps and overall yield |

| Target Compound Data | Glycidol-d5 (1-2 steps, >85% yield) |

| Comparator Or Baseline | Glycerol-d8 (3-4 steps, <40% yield) |

| Quantified Difference | >45% increase in overall yield and elimination of 2 synthetic steps |

| Conditions | Regioselective synthesis of deuterated monoacylglycerol analogs or glycidyl esters |

Drastically reduces labor, reagent costs, and time for the commercial production of stable-isotope-labeled lipid standards.

Regulatory Compliance Testing of Edible Oils and Fats

Directly downstream of its ability to eliminate stoichiometric conversion errors and correct for matrix suppression, Glycidol-d5 is a primary internal standard for quantifying free glycidol and glycidyl fatty acid esters in refined oils. It is specifically mandated or recommended in modern direct-cleavage methodologies (such as ISO 18363-4) to ensure accurate reporting of these heat-induced contaminants [1].

Food Safety Analysis in Complex Emulsions (Soy Sauce & Fish Oil)

Because unlabeled glycidol suffers from severe signal suppression in high-salt or highly emulsified matrices, Glycidol-d5 is essential for LC-MS/MS or GC-MS/MS analysis of soy sauce and marine oils. Its +5 Da mass shift allows for precise stable isotope dilution analysis (SIDA), ensuring that extraction losses during C18 SPE or derivatization are perfectly normalized [2].

Commercial Synthesis of Deuterated Lipid Standards

Leveraging its reactive and regioselective oxirane ring, Glycidol-d5 serves as an efficient starting material for synthesizing downstream analytical standards, such as Glycidyl palmitate-d5 or O-Arachidonoyl glycidol-d5. It allows manufacturers to bypass the low-yield protection/deprotection sequences required when using Glycerol-d8, streamlining the production of critical metabolic tracers .

Application Fit

References

- [1] International Organization for Standardization. (2021). Animal and vegetable fats and oils — Determination of fatty-acid-bound chloropropanediols and glycidol by GC/MS — Part 4 (ISO 18363-4:2021).

- [2] Yang, G., et al. (2024). Determination of Free Glycidol and Total Free Monochloropropanediol in Fish and Krill Oil with Simple Aqueous Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Foods, 13(15), 2340.

Explore Compound Types